molecular formula C11H9NO3 B085409 1-acetylindole-2-carboxylic Acid CAS No. 10441-26-6

1-acetylindole-2-carboxylic Acid

Cat. No. B085409
CAS RN: 10441-26-6
M. Wt: 203.19 g/mol
InChI Key: KXHBYSRUWPZBMF-UHFFFAOYSA-N
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Description

1-Acetylindole-2-carboxylic Acid is a heterocyclic compound that has drawn interest due to its unique structural features which are pivotal in various chemical reactions and potential applications in medicinal chemistry. Its synthesis, structure analysis, and reactivity profile offer insights into its chemical behavior and utility.

Synthesis Analysis

The synthesis of 1-acetylindole derivatives, including those related to 1-acetylindole-2-carboxylic Acid, involves various methodologies. Notably, the reaction of 1-acetylindole with manganese(III) acetate in the presence of malonic acid leads to the formation of complex indole derivatives, demonstrating the reactivity of the acetylindole core in oxidative conditions (Izumi, Kohei, & Murakami, 1993). Additionally, the synthesis of 2-acetylindole and its rearrangement into 3-acetylindole highlights the flexibility and potential transformations of acetylindole compounds under specific conditions (Chang-xin Ming, 1966).

Molecular Structure Analysis

The molecular structure of acetylindole compounds is characterized by their indole backbone with an acetyl group attached, providing a distinct chemical environment for various reactions. The structural characterization of indazole derivatives, closely related to acetylindoles, through NMR and IR spectroscopies, alongside X-ray diffraction, offers insights into the electronic and spatial configuration of these compounds, which is crucial for understanding their reactivity and interactions (Teixeira et al., 2006).

Chemical Reactions and Properties

1-Acetylindole-2-carboxylic Acid participates in various chemical transformations, reflecting its versatile chemical properties. For instance, the oxidation of the 2-methyl group of 3-substituted 2-methylindoles by autoxidation and with silver acetate in carboxylic acids demonstrates the potential oxidative pathways that can modify the indole core, impacting its chemical and physical properties (Itahara, Ouya, & Kozono, 1982).

Physical Properties Analysis

The physical properties of 1-acetylindole-2-carboxylic Acid, such as solubility, melting point, and crystal structure, are influenced by its molecular structure. The formation of molecular cocrystals of carboxylic acids, as studied in the context of phenoxyalkanoic acids, provides a perspective on the solid-state behavior and potential for forming stable crystal structures through hydrogen bonding and molecular interactions (Byriel, Lynch, Smith, & Kennard, 1991).

Chemical Properties Analysis

The chemical behavior of 1-acetylindole-2-carboxylic Acid, including its reactivity in synthesis and its role as a precursor to various derivatives, is central to its applications in organic synthesis and pharmaceutical research. The conversion of carboxylic acids into amides, esters, and thioesters using 1,1'-oxalyldiimidazole and 1,1'-oxalyldi(1,2,4-triazole) exemplifies the utility of carboxylic acid derivatives in synthesizing a wide range of chemical compounds (Kitagawa, Kuroda, Sasaki, & Kawasaki, 1987).

Scientific Research Applications

Reactive Extraction and Supercritical Fluids

Carboxylic acids, including compounds structurally related to 1-acetylindole-2-carboxylic acid, have been explored for their separation from aqueous solutions using organic compounds and supercritical fluids. The use of supercritical CO2 is particularly highlighted for its environmentally friendly and efficient extraction capabilities. This process is advantageous for its higher yield, simplicity, and competitiveness compared to traditional separation methods (Djas & Henczka, 2018).

Biocatalyst Inhibition by Carboxylic Acids

Research into the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae has provided insights into metabolic engineering strategies to increase microbial robustness. These findings have implications for the fermentation processes involving carboxylic acids, potentially including derivatives of 1-acetylindole-2-carboxylic acid (Jarboe et al., 2013).

Corrosion Engineering

Low molecular weight carboxylic acids are known for their corrosive properties, especially on metals like copper. Understanding the corrosive mechanisms of these acids can inform the development of corrosion-resistant materials and coatings, relevant to industries where 1-acetylindole-2-carboxylic acid or its derivatives might be used (Bastidas & La Iglesia, 2007).

Drug Synthesis and Cancer Therapy

The structural functionality of carboxylic acids, including acetyl and carboxyl groups, is pivotal in drug synthesis. For instance, levulinic acid, similar in functional group arrangement to 1-acetylindole-2-carboxylic acid, has been utilized in the synthesis of various drugs, showcasing the potential of carboxylic acids in medicinal chemistry (Zhang et al., 2021).

Liquid-Liquid Extraction (LLX) Developments

Significant advancements in solvent technology for the extraction of carboxylic acids through LLX have been documented, with a focus on improving efficiency and environmental sustainability. This research has implications for the purification and application of compounds like 1-acetylindole-2-carboxylic acid in industrial processes (Sprakel & Schuur, 2019).

Safety And Hazards

1-acetylindole-2-carboxylic Acid is intended for research and development use only and is not recommended for medicinal, household, or other uses . More specific safety and hazard information can be found in its Safety Data Sheet .

Future Directions

The development of new antitubercular agents, including indole-2-carboxamides, is a significant area of research due to the omnipresent threat of tuberculosis (TB) and the scant treatment options . The future directions of 1-acetylindole-2-carboxylic Acid research could involve further exploration of its potential as an antitubercular agent .

properties

IUPAC Name

1-acetylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHBYSRUWPZBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436889
Record name 1-acetylindole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetylindole-2-carboxylic Acid

CAS RN

10441-26-6
Record name 1-acetylindole-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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